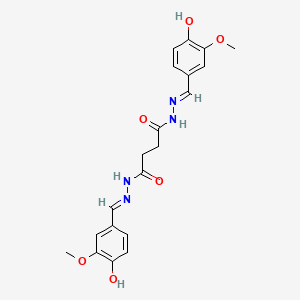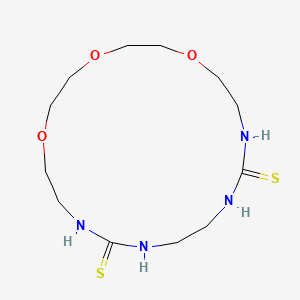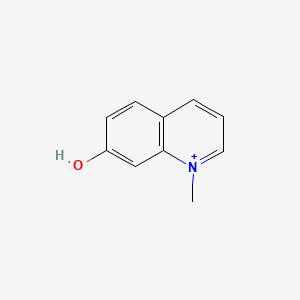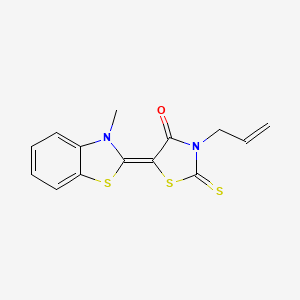
N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two 4-hydroxy-3-methoxybenzylidene groups attached to a succinohydrazide backbone. Its molecular formula is C20H22N4O6, and it has a molecular weight of 414.42 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and succinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide: Similar structure but lacks the hydroxy groups.
N’1,N’4-bis(3,4-dimethoxybenzylidene)succinohydrazide: Contains additional methoxy groups.
N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: Different positioning of the methoxy groups.
Uniqueness
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H22N4O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O6/c1-29-17-9-13(3-5-15(17)25)11-21-23-19(27)7-8-20(28)24-22-12-14-4-6-16(26)18(10-14)30-2/h3-6,9-12,25-26H,7-8H2,1-2H3,(H,23,27)(H,24,28)/b21-11+,22-12+ |
InChI 键 |
VXTMJNISTUIRIM-XHQRYOPUSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11706636.png)

![(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11706642.png)



![3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706655.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E,2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B11706656.png)
![2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol](/img/structure/B11706683.png)

![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11706692.png)
![N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11706697.png)

![6-methyl-3-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11706717.png)
